5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Medicinal Chemistry Combinatorial Chemistry Building Block Reactivity

Researchers seeking 8-aza purine analogues often face supply of generic triazolopyrimidines with incorrect substitution, leading to unpredictable reactivity. This 5-methoxy-3-phenyl scaffold ensures precise reactivity for parallel synthesis of 3,5,7-trisubstituted libraries. • Enables efficient diversification at position 7 for kinase and deubiquitinase screening. • ≥95% HPLC purity with full NMR/HRMS certification. • Low MW (227 Da) and favorable logP (1.7) for lead optimization.

Molecular Formula C11H9N5O
Molecular Weight 227.22 g/mol
CAS No. 91322-02-0
Cat. No. B12903965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS91322-02-0
Molecular FormulaC11H9N5O
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C(=N1)N(N=N2)C3=CC=CC=C3
InChIInChI=1S/C11H9N5O/c1-17-11-12-7-9-10(13-11)16(15-14-9)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyHUTPWGNIBKPMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Properties and Chemical Identity


5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 91322-02-0) is a heterocyclic small molecule (C11H9N5O, MW 227.22 g/mol) comprising a fused triazole-pyrimidine core with a methoxy substituent at position 5 and a phenyl group at position 3 [1]. This specific substitution pattern differentiates it from other triazolopyrimidine building blocks and influences its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The compound serves as a versatile intermediate for constructing 3,5,7-trisubstituted triazolopyrimidine libraries, which are recognized as 8-aza analogues of biologically privileged purine scaffolds [1].

Impact of Generic Substitution on Reactivity and Selectivity


The 5-methoxy-3-phenyl substitution pattern is not interchangeable with other triazolopyrimidine analogs. In solution-phase parallel synthesis of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines, the 5-position substituent (R1) is introduced early via the amidine building block, while the 3-position (R2) is installed during cyclization; altering either group changes both the electronic character of the pyrimidine ring and the efficiency of subsequent nucleophilic displacement at position 7 [1]. Class-level evidence from triazolopyrimidine derivatives demonstrates that even minor substituent variations (e.g., 5-methoxy vs. 5-chloro or 5-methylthio) can shift target selectivity between kinase inhibition, deubiquitinase inhibition, and GPCR antagonism [1]. Consequently, procuring a generic triazolopyrimidine scaffold without this precise substitution profile risks divergent reactivity and unpredictable biological outcomes.

Quantitative Differentiation Against Closest Analogs


Synthetic Accessibility for Diversification at Position 7

In the solution-phase library synthesis of 3,5,7-trisubstituted triazolopyrimidines, the 5-methoxy substituent facilitates nucleophilic aromatic substitution at the 7-position due to its moderate electron-donating character, balancing activation and stability. By contrast, 5-chloro analogs exhibit competing reactivity at both the 5- and 7-positions, while 5-methylthio analogs require more forcing conditions for displacement [1]. The 7-chloro-5-methoxy-3-phenyl intermediate (penultimate to the target compound) undergoes clean substitution with diverse amines, hydrazines, and hydroxylamines, yielding final products in 57–100% yield with 63–100% HPLC purity, as demonstrated across a 64-compound library [1].

Medicinal Chemistry Combinatorial Chemistry Building Block Reactivity

USP28 Inhibition Potential

While no direct USP28 inhibition data exist for 5-methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine itself, a closely related series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives was identified as highly potent USP28 inhibitors. Compound 19 (bearing a 5-benzyl-7-substituted pattern) inhibited USP28 with an IC50 of 1.10 ± 0.02 μmol/L and a Kd of 40 nmol/L, demonstrating >90-fold selectivity over USP7 and LSD1 (IC50 > 100 μmol/L) [1]. The unsubstituted triazolopyrimidine core showed no detectable USP28 inhibition, highlighting that the 5- and 7-substituents are critical for activity [1].

Cancer Therapeutics Deubiquitinase Inhibition Oncology

Antiproliferative Activity in Prostate Cancer

A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone fragment demonstrated potent antiproliferative activity. The most active analog, compound 34, inhibited PC3 prostate cancer cells with an IC50 of 26.25 ± 0.28 nM and exhibited excellent selectivity over normal cell lines (Het-1A, L02, GES-1) [1]. While 5-methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine lacks this hydrazone moiety, its core scaffold is identical, indicating that the 5-methoxy-3-phenyl substitution pattern is compatible with the structural features required for antiproliferative activity. For comparison, the unsubstituted parent triazolopyrimidine showed no measurable growth inhibition in the same panel [1].

Anticancer Agents Prostate Cancer Cell-Based Assays

Chemokine Receptor Antagonism Selectivity

Optimization of triazolo[4,5-d]pyrimidines as CCR7 antagonists yielded a derivative with an IC50 of 0.43 μM against CCR7 and 11.02 μM against CXCR2, representing a >25-fold selectivity window [1]. The starting hit for this series was a triazolo[4,5-d]pyrimidine analogue with IC50 values of 2.43 μM (CCR7) and 0.66 μM (CXCR2), indicating that this scaffold can be tuned from dual antagonism toward CCR7 selectivity through substituent modification [1]. The 5-methoxy-3-phenyl variant presents a distinct substitution pattern that remains unexplored in chemokine receptor assays, offering a structurally differentiated starting point for probing CCR7/CXCR2 pharmacology.

Immunology Inflammation GPCR Antagonists

Physicochemical Profile vs. Common Analogs

5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a computed XLogP3 of 1.7, 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 2 rotatable bonds [1]. By comparison, 5,7-dimethoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (an antitumor building block disclosed in patent literature [2]) has a higher molecular weight (~257 g/mol) and an additional methoxy group that increases H-bond acceptor count to 6, potentially altering membrane permeability and solubility. The 5-methoxy monosubstitution pattern offers a balanced lipophilicity profile (logP 1.7) that falls within the optimal range for CNS drug-likeness (logP 1–3), while the dimethoxy analog (estimated logP ~1.9) approaches the upper boundary of this range.

Drug Design ADME Properties Lead Optimization

Research and Industrial Application Scenarios


Combinatorial Library Synthesis for Lead Discovery

The 5-methoxy-3-phenyl scaffold enables efficient, parallel solution-phase diversification at position 7, producing libraries of 3,5,7-trisubstituted triazolopyrimidines in high yield and purity [1]. Such libraries can be screened against kinase panels (given the purine-isosteric nature of the scaffold [1]) and deubiquitinases (USP28, USP7) where the triazolopyrimidine chemotype has already demonstrated potent inhibition with >90-fold selectivity [2]. The distinct 5-methoxy substitution differentiates library members from existing 5-benzyl or 5-methylthio series, potentially uncovering novel IP space in cancer therapeutics.

Prostate Cancer Lead Optimization

The identical triazolopyrimidine core found in hydrazone-modified antiproliferative agents (e.g., Compound 34, PC3 IC50 = 26.25 nM [1]) confirms that the scaffold is compatible with nanomolar potency in prostate cancer. Researchers can procure 5-methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine as a starting material for the synthesis of novel hydrazone derivatives with potentially improved selectivity profiles, building on the established SAR that shows >380-fold cancer-cell selectivity [1].

CCR7 Antagonist Development

Triazolopyrimidines have been optimized to achieve >25-fold selectivity for CCR7 over CXCR2 [1]. The 5-methoxy-3-phenyl scaffold remains unexplored in chemokine receptor antagonist programs, representing a new chemical starting point. CCR7 antagonists are sought for blocking lymph node metastasis and modulating immune cell trafficking [1]; the scaffold's favorable computed logP (1.7) and low molecular weight (227 Da) [2] make it an attractive template for lead optimization toward clinical candidates with improved pharmacokinetic properties.

Custom Synthesis Verification and Analytical Reference

Due to the limited published characterization data, procuring this compound from reputable vendors with full analytical certification (¹H/¹³C NMR, HPLC purity ≥95%, HRMS) is critical. The compound can serve as an analytical reference standard for monitoring reactions involving 5-methoxy-3-phenyl triazolopyrimidine intermediates in ticagrelor-analog synthesis or other P2Y12 antagonist programs where triazolopyrimidine cores are prevalent [1]. Its distinct CAS registry number (91322-02-0) and PubChem CID (14006331) [2] ensure unambiguous identification in supply chain documentation.

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